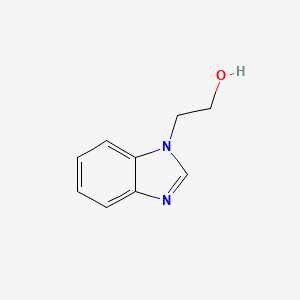

1-(2-羟乙基)苯并咪唑

概述

描述

1-(2-Hydroxyethyl)benzimidazole is a chemical compound that belongs to the benzimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities, including antihistaminic, antibacterial, and antiproliferative properties. The structure of benzimidazole derivatives typically consists of a benzene ring fused to an imidazole ring, and the substitution at the 1-position with a 2-hydroxyethyl group can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, 2-(4-substituted-1-piperazinyl)benzimidazoles with antihistaminic activity were prepared using a series of reactions that highlighted the importance of the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position for potent activity . Similarly, 1-hydroxymethylbenzimidazole was synthesized by reacting benzimidazole with formaldehyde, followed by arylsulfonylation, which resulted in an unexpected deformylation . These methods demonstrate the reactivity of the benzimidazole core and the potential for diverse substitutions to create compounds with specific biological activities.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic and computational techniques. For example, 2-chloromethyl-1H-benzimidazole hydrochloride was characterized by X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis, revealing its crystalline structure and intermolecular hydrogen bonding . Density functional theory (DFT) calculations have been employed to understand the molecular structure and electronic properties of benzimidazole derivatives, which can be correlated with their biological activities .

Chemical Reactions Analysis

Benzimidazole derivatives undergo a variety of chemical reactions that can modify their structure and enhance their biological properties. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole involved hydroxymethylation, cyclization, chloromethylation, and Gabriel reaction, leading to a compound with high fluorescence quantum yield and large Stokes shift . The reactivity of the benzimidazole core allows for the introduction of different functional groups, which can be strategically used to synthesize compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of substituents such as hydroxyethyl groups can affect the compound's solubility, stability, and reactivity. The absorption spectra of benzimidazole derivatives can show bathochromic shifts depending on the pH and the nature of the substituents, indicating their dipolar nature . The antimicrobial activity of benzimidazole derivatives has been linked to their planarity, symmetry, and the presence of nucleophilic groups, which are advantageous for high activity . Additionally, the antiproliferative activity of certain benzimidazole derivatives against cancer cell lines has been observed, suggesting their potential as therapeutic agents .

科学研究应用

腐蚀抑制

1-(2-羟乙基)苯并咪唑及其衍生物在腐蚀抑制领域显示出显著的应用。例如,苯并咪唑衍生物,包括2-羟基苯并咪唑,在盐酸溶液中有效抑制铁的腐蚀。这些化合物通过吸附在铁表面抑制铁的阴极和阳极过程(Khaled, 2003)。

抗菌活性

包括带有羟乙基基团的苯并咪唑衍生物展示出显著的抗菌性能。它们已被合成并对各种细菌菌株进行评估,显示出显著的杀菌和抗生物膜效果。抗菌活性通常与这些化合物的电子参数和分子结构相关(Marinescu et al., 2017)。

DNA结合和细胞毒性

新的基于苯并咪唑的化合物显示出结合DNA并引起细胞DNA损伤的特性。它们对各种癌细胞系表现出细胞毒性,表明在癌症治疗中具有潜在应用(Paul et al., 2015)。

抗病毒活性

一些苯并咪唑衍生物已被研究其抗病毒性能,特别是对乙型肝炎病毒(HCV)等病毒。它们显示出对选定黄病毒科酶的抑制活性,表明它们作为抗病毒药物的潜在性(Bretner et al., 2005)。

抗氧化性能

某些苯并咪唑衍生物表现出抗氧化性能,特别是对大鼠肝脂质过氧化的影响。这表明它们在对抗与氧化应激相关的疾病中的潜在用途(Kuş et al., 2004)。

抑制病毒RNA合成

苯并咪唑化合物,如2-(α-羟基苄基)-苯并咪唑已被发现抑制肠病毒的病毒RNA合成,使其成为抗病毒药物开发的潜在候选者(Eggers & Tamm, 1963)。

在癌症治疗中的应用

苯并咪唑衍生物已被评估其对各种癌细胞系的细胞毒性和抗增殖活性。它们干扰细胞机制如DNA拓扑异构酶活性,显示出在癌症治疗中作为治疗剂的潜力(Coban et al., 2008)。

作用机制

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets can vary depending on the substitution pattern around the benzimidazole nucleus .

Mode of Action

Benzimidazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action can depend on the nature of the target and the substitution pattern of the benzimidazole .

Biochemical Pathways

Benzimidazoles are known to affect a variety of biochemical pathways due to their broad range of biological activities . The exact pathways and downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities exhibited by benzimidazoles, the effects could potentially include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory actions .

安全和危害

未来方向

Benzimidazoles, including 1-(2-Hydroxyethyl)benzimidazole, continue to attract biomedical research attention due to their wide range of pharmacological properties . Future research may focus on developing new synthetic methods for benzimidazole derivatives and exploring their potential applications in various therapeutic areas .

生化分析

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-(benzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRLXHBFATVHJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281210 | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6340-03-0 | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzimidazoleethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)benzimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY9EHH89E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

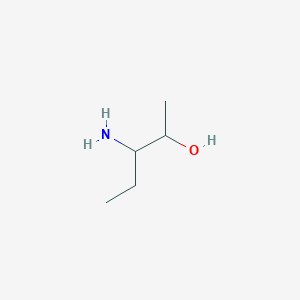

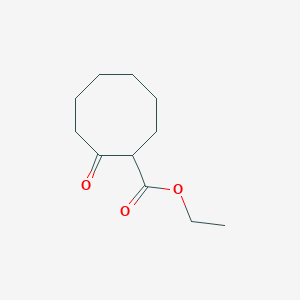

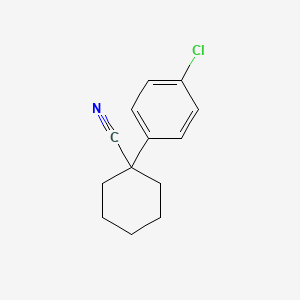

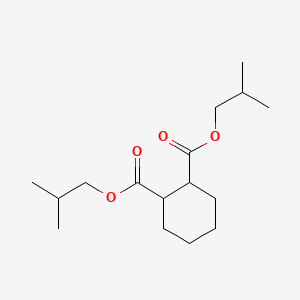

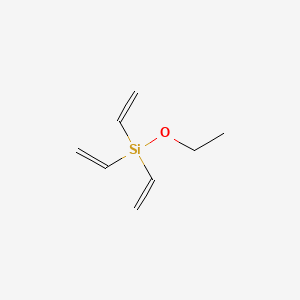

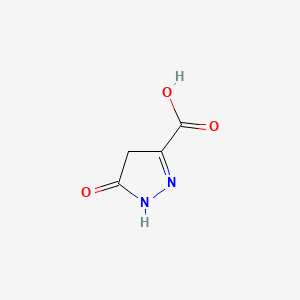

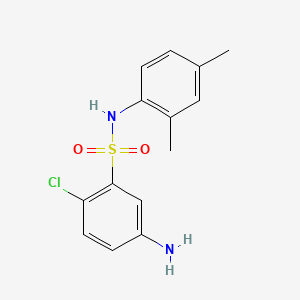

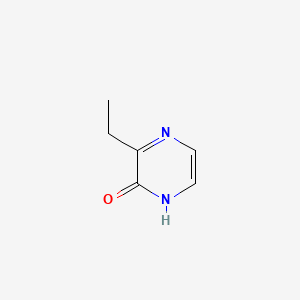

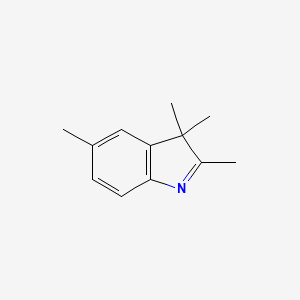

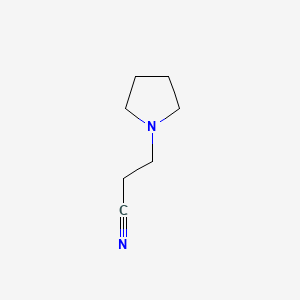

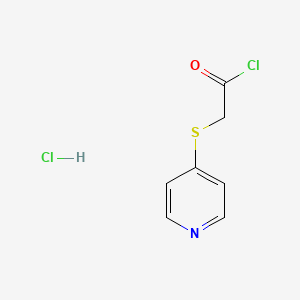

Synthesis routes and methods I

Procedure details

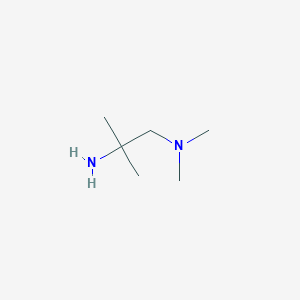

Synthesis routes and methods II

Procedure details

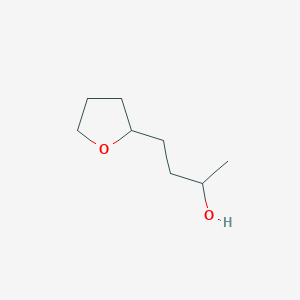

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

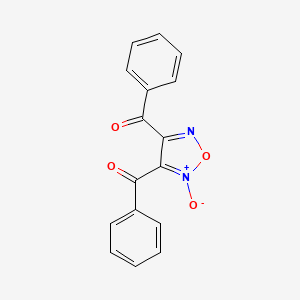

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。